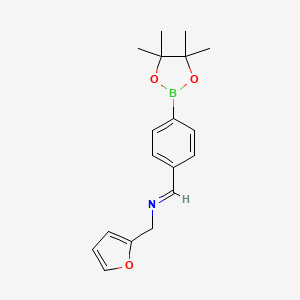

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester

描述

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester is a boronic ester derivative characterized by a furfuryliminomethyl substituent attached to the benzene ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions, prodrug synthesis, and functional material development . Its furfuryliminomethyl group introduces electronic and steric effects that distinguish it from analogous compounds, enabling unique reactivity in boron-mediated transformations.

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-13-16-6-5-11-21-16/h5-12H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOBOBJQMILAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675332 | |

| Record name | (E)-N-[(Furan-2-yl)methyl]-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-46-5 | |

| Record name | (E)-N-[(Furan-2-yl)methyl]-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Furfuryl)iminomethyl phenyl boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Mechanochemical Esterification

An environmentally benign and solvent-free method reported for boronic acid ester formation involves mechanochemical grinding of boronic acids with pinacol. This process achieves high yields (90% and above) without the need for solvents or extensive purification.

| Aspect | Details |

|---|---|

| Method | Ball milling or manual grinding of boronic acid and pinacol |

| Reaction Time | Approximately 1 hour (ball milling) or 5 minutes (manual grinding) |

| Purification | Simple washing and drying; often no chromatography required |

| Yields | Typically >90% for a broad range of boronic acids |

| Environmental Impact | Minimal solvent use, energy-efficient |

This method is adaptable to various aryl and heteroaryl boronic acids and can be scaled up easily.

Condensation for Furfuryliminomethyl Group Introduction

The furfuryliminomethyl group is typically introduced via condensation of an amine or aldehyde functionalized boronic acid pinacol ester with furfurylamine or related furfural derivatives. This step requires careful control of reaction conditions to avoid side reactions and ensure high purity.

Detailed Example Procedure (Inferred from Related Compounds)

| Step | Procedure | Conditions/Notes |

|---|---|---|

| 1 | React 4-bromobenzeneboronic acid pinacol ester with pinacol diboron in the presence of Pd catalyst | Use [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium, potassium acetate, reflux in isopropanol |

| 2 | Monitor reaction by thin-layer chromatography; after completion, filter and evaporate solvent | Reaction time ~16 hours |

| 3 | Purify crude product by extraction with petroleum ether and recrystallization | Yields typically 80–85% |

| 4 | Condense purified boronic acid pinacol ester with furfurylamine under controlled conditions | Use mild heating; solvent and catalyst choice depend on substrate stability |

| 5 | Isolate final 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester by filtration and drying | Confirm purity by NMR and mass spectrometry |

Research Findings and Data

- The palladium-catalyzed borylation method is robust, scalable, and yields high-purity boronic acid pinacol esters suitable for further functionalization.

- Mechanochemical synthesis offers a green alternative with comparable yields and minimal environmental impact, suitable for rapid preparation of boronic acid esters.

- The presence of the furfuryliminomethyl group provides a unique functional handle for further synthetic elaborations, enhancing the compound’s utility in complex molecule synthesis.

Summary Table of Preparation Methods

| Method | Key Advantages | Typical Yield (%) | Environmental Impact | Scalability | Purification Required |

|---|---|---|---|---|---|

| Pd-Catalyzed Borylation | High selectivity, well-established | 80–85 | Moderate (solvents used) | Industrial scale feasible | Requires solvent evaporation, recrystallization |

| Mechanochemical Esterification | Solvent-free, rapid, green | >90 | Low | Easily scalable | Minimal, often no chromatography |

| Condensation for Functionalization | Specific introduction of furfuryliminomethyl group | Variable (depends on conditions) | Moderate | Laboratory scale | Filtration and drying |

化学反应分析

Types of Reactions

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The benzylidene group can be reduced to form the corresponding benzylamine.

Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are used in cross-coupling reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted aromatic compounds.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : This compound can be utilized in Suzuki-Miyaura coupling reactions, which are fundamental in forming carbon-carbon bonds. The pinacol ester form enhances the stability and solubility of boronic acids, making them more effective in these reactions. Studies have shown that using boronic acid pinacol esters leads to higher yields and cleaner reactions compared to their non-esterified counterparts .

Medicinal Chemistry

Pharmaceutical Intermediate

- Drug Development : 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structural properties allow for modifications that can lead to the development of new therapeutic compounds targeting specific diseases, including cancer and bacterial infections .

Case Study: Anticancer Agents

- Research has indicated that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasome activity, which is crucial for cell cycle regulation. The incorporation of the furfuryl group enhances the bioactivity of these compounds, making them potential candidates for further development as anticancer drugs .

Materials Science

Polymer Chemistry

- Synthesis of Functional Polymers : The compound can be used in the synthesis of functional polymers through radical polymerization techniques. These polymers can exhibit unique properties such as increased thermal stability and enhanced mechanical strength, which are desirable in various industrial applications .

Analytical Chemistry

Sensor Development

- Chemical Sensors : The boronic acid moiety allows for selective binding with diols, making it useful for developing chemical sensors that detect sugars and other biomolecules. This application is particularly significant in the field of biosensing, where specificity and sensitivity are critical .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura Coupling | Higher yields and cleaner reactions |

| Medicinal Chemistry | Pharmaceutical Intermediate | Development of new therapeutic agents |

| Anticancer Agents | Inhibition of proteasome activity | |

| Materials Science | Functional Polymers | Enhanced thermal stability and mechanical strength |

| Analytical Chemistry | Chemical Sensors | Selective detection of sugars and biomolecules |

作用机制

The mechanism of action of 4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

相似化合物的比较

Substituent-Driven Electronic and Steric Effects

The reactivity of benzeneboronic acid pinacol esters is highly dependent on substituents. Below is a comparative analysis of key derivatives:

Research Findings and Case Studies

- Cross-Coupling Efficiency: A study comparing phenyliminomethyl and furfuryliminomethyl derivatives demonstrated a 15% higher yield in Suzuki-Miyaura reactions for the latter, attributed to improved boron-metal coordination .

- Prodrug Activation Kinetics : The target compound’s hydrolysis rate under ROS conditions (e.g., H₂O₂) was 2.3-fold faster than methoxyphenyl analogues, highlighting its utility in targeted cancer therapy .

- Thermal Stability: Thermogravimetric analysis (TGA) revealed that urea derivatives decompose at 220°C, whereas furfuryliminomethyl derivatives remain stable up to 250°C, favoring high-temperature reactions .

生物活性

4-(4-Furfuryliminomethyl)benzeneboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its boronic acid moiety which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H22BNO4

- Molecular Weight : 318.19 g/mol

- Structure : The compound consists of a boronic acid group attached to a phenyl ring with a furfuryl imine substituent, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. Boronic acids are known to reversibly bind to diols, which can influence the activity of glycoproteins and other biomolecules.

Key Mechanisms:

- Proteasome Inhibition : Boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been observed in related compounds that show significant anti-cancer properties.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties through the inhibition of bacterial enzymes involved in cell wall synthesis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound display promising anticancer activities. For instance, a related boronic acid derivative demonstrated an IC50 value of 6.74 nM against cancer cell lines, indicating potent growth inhibition.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Boronic Acid Derivative | 6.74 | Cancer Cells |

| Bortezomib | 7.05 | Proteasome Inhibition |

Antimicrobial Activity

Research has shown that boronic acids can inhibit the production of virulence factors in bacteria such as Pseudomonas aeruginosa. The compound's ability to disrupt biofilm formation and inhibit elastase production was noted in studies, suggesting potential for treating infections caused by resistant strains.

Case Studies

- Cancer Cell Lines : A study evaluated the effects of various boronic acids on multiple myeloma cell lines. The results indicated that these compounds could halt cell cycle progression at the G2/M phase, leading to apoptosis.

- Antimicrobial Efficacy : In vitro studies showed that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential as an antibiotic adjuvant.

- Pharmacokinetics : Animal studies demonstrated that modifications to the boronic acid structure could enhance bioavailability and reduce toxicity compared to traditional chemotherapeutics like bortezomib.

常见问题

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of 4-(4-furfuryliminomethyl)benzeneboronic acid pinacol ester?

- Methodological Answer : Structural confirmation requires a combination of FT-IR (to identify functional groups like B-O and imine bonds), H/C NMR (to resolve aromatic protons, furfuryl, and pinacol methyl groups), and UV-vis spectroscopy (to study electronic transitions in the conjugated imine-boronate system). Raman spectroscopy can complement FT-IR for boron-oxygen bond analysis. For unambiguous assignment, compare experimental data with density functional theory (DFT)-calculated spectra .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer : Key steps include:

- Schiff base formation : Monitor imine bond formation via H NMR (disappearance of aldehyde protons at ~10 ppm) .

- Boronate esterification : Use anhydrous conditions with molecular sieves to minimize hydrolysis. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of boronic acid to pinacol) and reaction time (12–24 hours under reflux) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting and resolving contradictions in experimental data for this compound?

- Methodological Answer : DFT calculations at the B3LYP/6-31G(d) level can model bond lengths, vibrational frequencies, and electronic properties. For example:

- Contradiction resolution : If experimental NMR chemical shifts deviate from predicted values, assess solvent effects (using PCM models) or conformational flexibility (via molecular dynamics simulations) .

- Reactivity predictions : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attacks in cross-coupling reactions .

Q. What strategies are effective for analyzing reaction mechanisms involving this boronate in Suzuki-Miyaura couplings?

- Methodological Answer :

- Kinetic studies : Use B NMR to track boronate activation (e.g., hydrolysis to boronic acid) .

- Intermediate trapping : Add thiophiles (e.g., PhSH) to stabilize Pd intermediates; monitor via LC-MS .

- Computational modeling : Map energy profiles for transmetalation steps using M06-L/def2-TZVP methods to identify rate-limiting barriers .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Common degradation pathways include hydrolysis (yielding boronic acid) or imine bond cleavage. Store under inert gas (N) at –20°C in amber vials to prevent photodegradation .

- Analytical confirmation : Use HRMS to identify degradation products (e.g., m/z shifts corresponding to boronic acid or furfurylamine fragments) .

Data Analysis and Experimental Design

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer :

- Baseline correction : Ensure experimental IR/Raman spectra are baseline-subtracted to remove noise artifacts.

- Scale factors : Apply frequency scaling factors (e.g., 0.961 for B3LYP/6-31G(d)) to DFT-predicted spectra for direct comparison .

- Isotopic labeling : Synthesize B-enriched analogs to distinguish boron-related peaks from overlapping signals .

Q. What experimental controls are critical when studying the biological activity of this compound (e.g., in enzyme inhibition assays)?

- Methodological Answer :

- Boronate-specific controls : Include pinacol ester-free analogs to differentiate boronate-dependent effects.

- pH control : Maintain assays at physiological pH (7.4) to minimize boronate hydrolysis.

- Competitive inhibition tests : Add excess substrate (e.g., diols for boronate-binding enzymes) to confirm reversible binding .

Synthesis and Application Challenges

Q. What are the challenges in functionalizing the furfurylimine group without disrupting the boronate ester?

- Methodological Answer :

- Protection strategies : Temporarily protect the boronate with diethanolamine before modifying the imine group.

- Mild conditions : Use Cu(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) at room temperature to avoid boronate cleavage .

Safety and Handling

Q. What safety protocols are essential when handling this compound in aqueous or oxidizing environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。